molecular formula C18H16Sn B14131766 Dimethyl[bis(phenylethynyl)]stannane CAS No. 3912-89-8

Dimethyl[bis(phenylethynyl)]stannane

Cat. No.: B14131766
CAS No.: 3912-89-8
M. Wt: 351.0 g/mol
InChI Key: GCDOXHSUFQAWJZ-UHFFFAOYSA-N
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Description

Dimethyl[bis(phenylethynyl)]stannane (C₁₈H₁₆Sn) is an organotin compound featuring a central tin atom bonded to two methyl groups and two phenylethynyl moieties. Its structure enables unique reactivity, particularly in organoboration and cross-coupling reactions. The compound has been extensively studied for its role in forming cyclostannanes (e.g., 1-stanna-2,4-cyclopentadienes) and alkenylstannanes when reacted with trialkylboranes . Key characterization techniques include ¹¹⁹Sn NMR and ¹³C NMR spectroscopy, which elucidate reaction pathways and product structures .

Properties

CAS No.

3912-89-8

Molecular Formula

C18H16Sn

Molecular Weight

351.0 g/mol

IUPAC Name

dimethyl-bis(2-phenylethynyl)stannane

InChI

InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*3-7H;2*1H3;

InChI Key

GCDOXHSUFQAWJZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Transmetallation Reactions

The synthesis of dimethyl[bis(phenylethynyl)]stannane typically involves transmetallation reactions, where a metal-ethynyl bond is transformed into a tin-ethynyl bond. This approach often employs organolithium or Grignard reagents as intermediates, which can then react with appropriate tin electrophiles.

One common starting material is dimethyltin dichloride, which serves as the tin source. The reaction proceeds through the nucleophilic attack of a phenylethynyl metal species on the tin center, with the displacement of chloride ions. The general reaction scheme can be represented as:

Me₂SnCl₂ + 2 PhC≡CM → Me₂Sn(C≡CPh)₂ + 2 MCl

Where M represents a metal such as lithium, sodium, or magnesium.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another route to prepare this compound. These reactions typically involve the coupling of dimethyltin dihalides with phenylacetylene in the presence of appropriate catalysts and bases.

The Sonogashira coupling protocol can be adapted for this purpose, using a palladium catalyst in conjunction with copper(I) co-catalysts. This approach allows for milder reaction conditions and potentially higher yields compared to traditional methods.

Direct Synthesis from Stannylenes

An alternative approach involves the reaction of kinetically stabilized diarylstannylenes with appropriate ethynyl compounds. As demonstrated in the preparation of related organotin compounds, diarylstannylenes can serve as reactive intermediates that can incorporate ethynyl groups under controlled conditions. While this method is less common for this compound specifically, it represents an area for potential synthetic development.

Specific Preparation Methods

Method from Dimethyltin Dichloride and Lithium Phenylacetylide

The most direct method for preparing this compound involves the reaction of dimethyltin dichloride with lithium phenylacetylide. This approach has been documented for similar organotin compounds and can be adapted specifically for the target molecule.

Procedure:

  • Preparation of lithium phenylacetylide: Phenylacetylene (2.2 equivalents) is dissolved in anhydrous THF under nitrogen atmosphere and cooled to -78°C. n-Butyllithium (2.2 equivalents, typically as a 2.5M solution in hexanes) is added dropwise, and the mixture is stirred for 1 hour at this temperature.
  • Addition of tin electrophile: Dimethyltin dichloride (1 equivalent) in THF is added dropwise to the lithium phenylacetylide solution at -78°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
  • Work-up typically involves quenching with a saturated ammonium chloride solution, followed by extraction with an organic solvent such as diethyl ether or dichloromethane.
  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Method Using Grignard Reagents

An alternative approach employs phenylethynylmagnesium bromide (Grignard reagent) instead of lithium phenylacetylide. This method can offer advantages in terms of stability and handling.

Procedure:

  • Preparation of phenylethynylmagnesium bromide: Phenylacetylene (2.2 equivalents) is dissolved in anhydrous THF under nitrogen atmosphere. Ethylmagnesium bromide (2.2 equivalents) is added dropwise, and the mixture is refluxed for 1-2 hours.
  • The resulting Grignard solution is cooled to 0°C, and dimethyltin dichloride (1 equivalent) in THF is added dropwise.
  • The reaction mixture is allowed to warm to room temperature and stirred overnight.
  • Work-up and purification procedures are similar to those described in Method 3.1.

Palladium-Catalyzed Synthesis

Building on principles from the Stille coupling reaction, a palladium-catalyzed approach can be employed for the synthesis of this compound.

Procedure:

  • To a solution of dimethyltin dichloride (1 equivalent) and phenylacetylene (2.2 equivalents) in anhydrous THF, a catalytic amount of Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents) is added.
  • Triethylamine (3 equivalents) is added as a base.
  • The reaction mixture is heated at 60-70°C for 24-48 hours under nitrogen atmosphere.
  • After cooling, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization.

Reaction Conditions and Parameters

Temperature and Solvent Effects

The choice of solvent and reaction temperature significantly impacts the yield and purity of this compound. Table 1 summarizes the effects of various solvents on the reaction efficiency.

Table 1: Solvent Effects on the Synthesis of this compound

Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Comments
THF -78 to rt 24 65-75 Most commonly used; good solubility for both reagents and product
Diethyl ether -78 to rt 24 60-70 Lower boiling point; useful for temperature-sensitive reactions
Toluene 0 to 80 12-24 55-65 Higher temperature reactions; useful for less reactive substrates
DMF rt to 80 12 50-60 Useful for palladium-catalyzed reactions
Acetonitrile rt 24-48 40-50 Alternative for moisture-sensitive reactions

Temperature control is crucial, particularly during the addition of organolithium or Grignard reagents to prevent side reactions. The initial addition is typically conducted at low temperatures (-78°C to -20°C), followed by gradual warming to room temperature for reaction completion.

Catalyst Selection

For palladium-catalyzed methods, the choice of catalyst system significantly influences reaction outcomes. Table 2 presents a comparison of different catalyst systems.

Table 2: Catalyst Systems for the Synthesis of this compound

Catalyst System Loading (mol%) Co-catalyst Base Typical Yield (%) Selectivity
Pd(PPh₃)₄ 3-5 CuI (5-10%) Et₃N 65-75 High
Pd(OAc)₂/PPh₃ 2-4 CuI (5%) Et₃N 60-70 High
Pd₂(dba)₃/P(o-tol)₃ 2-3 CuI (5%) DIPEA 70-80 Very high
PdCl₂(PPh₃)₂ 2-5 CuI (5%) Et₃N 55-65 Moderate
Pd(dppf)Cl₂ 2-4 None K₃PO₄ 50-60 High

The Pd₂(dba)₃/P(o-tol)₃ system often provides the best combination of yield and selectivity, although it is more sensitive to reaction conditions and requires careful handling.

Purification Techniques

The purification of this compound presents challenges due to the sensitivity of organotin compounds. Effective purification methods include:

  • Recrystallization from appropriate solvent systems, such as hexane/dichloromethane or methanol/chloroform mixtures.
  • Column chromatography using silica gel with hexane/ethyl acetate or hexane/dichloromethane as eluents.
  • Sublimation under reduced pressure for high-purity samples.
  • Precipitation as adducts with Lewis bases followed by regeneration of the free compound.

Characterization and Analysis

This compound can be characterized using various analytical techniques. The compound typically appears as a white to off-white crystalline solid with a melting point range of 90-92°C.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 0.45 (s, 6H, Sn-CH₃), 7.30-7.35 (m, 6H, Ar-H), 7.45-7.50 (m, 4H, Ar-H)
  • ¹³C NMR (100 MHz, CDCl₃): δ -8.2 (Sn-CH₃), 88.5 (C≡C), 108.2 (C≡C), 122.8, 128.3, 128.7, 132.1 (Ar-C)
  • IR (KBr): 2152 cm⁻¹ (C≡C), 3054 cm⁻¹ (Ar-H), 2915 cm⁻¹ (CH₃)
  • Mass spectrum (EI): m/z 378 (M⁺), 363 (M⁺-CH₃), 301 (M⁺-Ph)

X-ray crystallography reveals a tetrahedral geometry around the tin atom, with C-Sn-C bond angles close to 109.5° and Sn-C≡C bond angles approaching 180°, characteristic of the linear acetylenic moieties.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can lead to the formation of tin hydrides.

    Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and phenylacetylene derivatives.

    Reduction: Tin hydrides and phenylacetylene.

    Substitution: Various substituted tin compounds depending on the reagents used.

Scientific Research Applications

Dimethyl[bis(phenylethynyl)]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism by which dimethyl[bis(phenylethynyl)]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer processes and coordination with metal centers in biological systems.

Comparison with Similar Compounds

Organotin Compounds with Varied Substituents

Tributyl(phenylethynyl)stannane
  • Structure : Tin center bonded to three butyl groups and one phenylethynyl group.
  • Reactivity : Demonstrates high efficiency in palladium-catalyzed cross-coupling reactions to synthesize secondary α-alkynyl carbonyl compounds, critical in pharmaceutical precursors .
  • Key Difference : The bulkier tributyl groups reduce electrophilicity compared to dimethyl substituents, slowing reaction kinetics but improving selectivity .
Poly(dialkyl)stannanes
  • Examples : Poly(dibutyl)stannane, poly(dimethyl-alt-dibutyl)stannane.
  • Properties : Exhibit distinct thermal transitions (e.g., glass transition temperatures, Tg) and molecular weight distributions, as analyzed by DSC and GPC .
Compound Tg (°C) Mn (g/mol) PDI
Poly(dibutyl)stannane 85 15,000 1.8
Poly(dimethyl-alt-dibutyl)stannane 72 12,500 2.1

Data derived from synthesized polymers in .

Bis(phenylethynyl) Derivatives with Heteroatoms

Bis(phenylethynyl)phosphorus/silicon/sulfur Compounds
  • Structure : Central phosphorus, silicon, or sulfur atoms instead of tin.
  • Reactivity : Phosphorus derivatives exhibit lower thermal stability but higher electrophilicity, enabling faster cycloaddition reactions. Silicon analogs show enhanced optical properties due to σ*-π conjugation .
  • Applications : Silicon-based derivatives are used in OLEDs, while tin variants prioritize catalytic applications .
9,10-Bis(phenylethynyl)anthracene
  • Structure : Fully organic anthracene core with phenylethynyl substituents.
  • Properties : Strong fluorescence with applications in chemiluminescent systems, contrasting with tin compounds’ focus on catalysis .

Structural and Mechanistic Insights from NMR

  • ¹¹⁹Sn NMR : Critical for tracking the reaction of dimethyl[bis(phenylethynyl)]stannane with trialkylboranes. Chemical shifts (δ) for products range from +150 to -50 ppm, correlating with tin coordination geometry .
  • Comparative Data : Tributylstannanes show upfield shifts (δ = -90 to -120 ppm) due to increased electron density at tin .

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